4-Amino-5-chloro-2-fluorobenzoic acid
Overview
Description
4-Amino-5-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-4-fluorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using catalytic hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or dehalogenated products.
Substitution: Formation of substituted benzoic acids or derivatives.
Scientific Research Applications
4-Amino-5-chloro-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the chloro and fluoro groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
- 4-Amino-2-chloro-5-fluorobenzoic acid
- 5-Amino-2-chloro-4-fluorobenzoic acid
- 2-Amino-5-chloro-4-fluorobenzoic acid
Comparison: 4-Amino-5-chloro-2-fluorobenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-amino-5-chloro-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUOMYWOMBBGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001346-86-6 | |
Record name | 4-amino-5-chloro-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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